Regioisomeric Substitution Pattern Confers Distinct LogP and Hydrogen-Bonding Profile
The 2-methyl-4-methoxy-3-amino substitution pattern of CAS 89943-08-8 produces a distinct lipophilicity profile relative to regioisomeric aminopyridines. The measured LogP value of -0.100 for the target compound differs substantially from the LogP of 0.981 reported for the 4-methoxy-3-methylpyridin-2-amine regioisomer , representing a difference of approximately 1.08 LogP units—corresponding to an over 10-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.100 |
| Comparator Or Baseline | 4-Methoxy-3-methylpyridin-2-amine: LogP = 0.981 |
| Quantified Difference | ΔLogP ≈ 1.08 (over 10-fold difference in partition coefficient) |
| Conditions | Calculated/experimental partition coefficient (octanol-water) |
Why This Matters
A 10-fold difference in lipophilicity translates to substantial variation in membrane permeability predictions, metabolic stability expectations, and aqueous solubility—critical parameters for prioritizing building blocks in lead optimization.
